molecular formula C24H28F3N3O3 B011912 Tafenoquine CAS No. 106635-80-7

Tafenoquine

Cat. No. B011912
M. Wt: 463.5 g/mol
InChI Key: LBHLFPGPEGDCJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient and sustainable synthesis of Tafenoquine has been achieved through an 11-step, 8-pot synthesis process, starting from commercially available materials. This method offers a 42% overall yield and is considered greener and more economically attractive compared to previous manufacturing processes, which utilized environmentally harmful solvents and toxic reagents (Kavthe, Kincaid, & Lipshutz, 2022).

Molecular Structure Analysis

Although specific studies on the molecular structure analysis of Tafenoquine were not highlighted, its structural relation to primaquine suggests it shares the 8-aminoquinoline scaffold that is critical for its antimalarial activity. The modifications in Tafenoquine's structure compared to primaquine are believed to contribute to its longer half-life and enhanced activity against malaria parasites.

Chemical Reactions and Properties

Tafenoquine's chemical properties, such as its interaction with hypochlorite (OCl−), have been studied. Tafenoquine acts as a fluorescent receptor for the ratiometric detection of OCl−, showcasing its versatile chemical reactivity. This interaction is based on the OCl−-selective cyclization of Tafenoquine's pentan-1,4-diamine moiety, leading to a blue-shifted fluorescence, which can be used for rapid, selective, and sensitive detection of OCl− in various applications (Das, Hayashi, Shiraishi, & Hirai, 2017).

Physical Properties Analysis

The physical properties of Tafenoquine, such as solubility and bioavailability, have been enhanced through the development of a microemulsion formulation. This formulation, with particle sizes less than 20 nm, significantly improved the oral bioavailability of Tafenoquine in mice, suggesting its potential for improved therapeutic efficacy and reduced toxicity (Melariri, Kalombo, Nkuna, Dube, Hayeshi, Ogutu, Gibhard, Dekock, Smith, Wiesner, & Swai, 2015).

Chemical Properties Analysis

Tafenoquine's chemical properties enable its role as an antimalarial agent, with activity against all human life cycle stages of Plasmodium vivax, including dormant liver stages. Its long half-life and the requirement for pre-administration screening for glucose-6-phosphate dehydrogenase (G6PD) deficiency highlight the importance of understanding its chemical interactions and metabolic pathways to ensure safety and efficacy in clinical use (Hounkpatin, Kreidenweiss, & Held, 2019).

Scientific Research Applications

  • Application in Malaria Treatment

    • Summary of Application : Tafenoquine is used for the radical cure of Plasmodium vivax malaria . It’s an 8-aminoquinoline antimalarial drug related to primaquine .
    • Methods of Application : Tafenoquine is administered orally. The FDA has approved a single-dose of Krintafel (150 mg tafenoquine per tablet) for the radical cure of P. vivax in patients aged 16 years and older .
    • Results or Outcomes : Tafenoquine has shown efficacy in preventing the relapse of P. vivax malaria .
  • Application in Malaria Prophylaxis

    • Summary of Application : Tafenoquine is used for the prophylaxis of malaria .
    • Methods of Application : The FDA has approved the use of Arakoda (100 mg tafenoquine per tablet) for prophylaxis of malaria in patients aged 18 years and older .
    • Results or Outcomes : Tafenoquine has been effective in preventing malaria, offering potential advantages of less frequent dosing for prophylaxis .
  • Application in Pharmacokinetic Study

    • Summary of Application : Tafenoquine has been studied for its pharmacokinetic properties .
    • Results or Outcomes : Tafenoquine dose is the primary determinant of efficacy. Increasing the dose to 7.5 mg/kg (i.e. 450 mg) would result in 90% reduction in the risk of P. vivax recurrence .
  • Application in Treatment of Plasmodium Ovale Malaria

    • Summary of Application : Tafenoquine is used for eliminating the hypnozoite stage of Plasmodium ovale that is responsible for relapse of these malarial infections .
    • Methods of Application : For this use, a single dose of 300 mg is recommended . It is used with another medication, such as chloroquine, that kills the parasites in the bloodstream .
    • Results or Outcomes : Tafenoquine has shown efficacy in preventing the relapse of P. ovale malaria .
  • Application in Pharmacodynamics Study

    • Summary of Application : Tafenoquine has been studied for its pharmacodynamic properties .
    • Results or Outcomes : In vitro studies have shown that tafenoquine presents an average 50% inhibitory concentration of 0.436 mcg against blood stages of seven strains of P. falciparum .
  • Application in Drug Discovery

    • Summary of Application : Tafenoquine was discovered by the scientists at the Walter Reed Army Institute of Research in 1978 as a substitute for primaquine that would be more effective against relapsing vivax malaria .
    • Results or Outcomes : Tafenoquine was further developed collaboratively between GlaxoSmithKline and Medicines for Malaria Venture . It was FDA approved on July 20, 2018 .
  • Application in Drug Resistance Study

    • Summary of Application : Tafenoquine has been studied for its role in overcoming drug resistance in malaria .
    • Methods of Application : This involves studying the drug’s efficacy against various strains of Plasmodium species that have developed resistance to other antimalarial drugs .
    • Results or Outcomes : The studies are ongoing, and the results could potentially lead to improved treatment strategies for drug-resistant malaria .
  • Application in Drug Interaction Study

    • Summary of Application : Tafenoquine has been studied for its interactions with other drugs, such as DHA-PQP or artemether-lumefantrine .
    • Methods of Application : This involves administering tafenoquine in combination with other drugs and studying the effects .
    • Results or Outcomes : These studies help in understanding how tafenoquine interacts with other drugs, which is crucial for ensuring safe and effective treatment regimens .
  • Application in Drug Safety Study

    • Summary of Application : Tafenoquine has been extensively studied for its safety profile .
    • Methods of Application : This involves monitoring adverse events in patients taking tafenoquine and conducting laboratory tests to check for any potential toxic effects .
    • Results or Outcomes : These studies have found that tafenoquine is generally well-tolerated in adults, with no convincing evidence for neurologic, ophthalmic, and cardiac toxicities .
  • Application in Drug Efficacy Study

    • Summary of Application : Tafenoquine has been studied for its efficacy in preventing the relapse of Plasmodium vivax malaria .
    • Methods of Application : This involves administering tafenoquine to patients with P. vivax malaria and monitoring the rate of relapse .
    • Results or Outcomes : Studies have shown that tafenoquine dose is the primary determinant of efficacy .

Safety And Hazards



  • Adverse Events :

    • Tafenoquine is generally well-tolerated in adults.

    • Neurologic, ophthalmic, and cardiac toxicities are not convincingly associated.

    • Psychotic disorder (attributed to higher doses) is a contraindication for chemoprophylaxis.

    • Psychiatric illness is a warning for radical cure.



  • Pregnancy and G6PD Testing :

    • Tafenoquine should not be given during pregnancy.

    • Quantitative G6PD testing is essential.



Future Directions


  • Optimal radical curative regimens, including tafenoquine dosing, need further assessment.

  • Safety in specific regions (Southeast Asia, South America, Oceania) requires more study.




properties

IUPAC Name

4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHLFPGPEGDCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106635-81-8 (maleate)
Record name Tafenoquine [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90869466
Record name Tafenoquine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Tafenoquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action of tafenoquine is not well established but studies have reported a longer and more effective action when compared to primaquine. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled by _P. falciparum_ which are upregulated in gametocytes and liver stages. Once inside, the oxidated metabolite produces hydrogen peroxide and hydroxyl radicals. It is thought that these radicals produce leads to the parasite death. On the other hand, tafenoquine inhibits heme polymerase in blood stage of parasites which explains the activity against blood stages of parasites.
Record name Tafenoquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tafenoquine

CAS RN

106635-80-7
Record name Tafenoquine
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URL https://commonchemistry.cas.org/detail?cas_rn=106635-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tafenoquine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafenoquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tafenoquine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAFENOQUINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,110
Citations
JE Frampton - Drugs, 2018 - Springer
… the milestones in the development of tafenoquine leading to its first global … of tafenoquine over the range 100–300 mg, although the haemolytic potential of single-dose tafenoquine 300 …
Number of citations: 58 link.springer.com
CS Chu, J Hwang - Expert Opinion on Drug Safety, 2021 - Taylor & Francis
… Areas covered: This systematic review assesses tafenoquine … Expert opinion: Tafenoquine, either for radical cure or … curative regimen including the tafenoquine dose along with …
Number of citations: 17 www.tandfonline.com
B Lell, JF Faucher, MA Missinou, S Borrmann… - The Lancet, 2000 - thelancet.com
… study we assessed the efficacy and safety of tafenoquine in different doses. … /79 tafenoquine 31·25 mg; three/86 tafenoquine 62·5 mg; one/79 tafenoquine 125 mg; none/84 tafenoquine …
Number of citations: 166 www.thelancet.com
JC Haston, J Hwang, KR Tan - Morbidity and Mortality Weekly …, 2019 - ncbi.nlm.nih.gov
… This report reviews evidence for the efficacy and safety of tafenoquine and provides CDC guidance for clinicians who prescribe chemoprophylaxis for travelers to areas with endemic …
Number of citations: 49 www.ncbi.nlm.nih.gov
AN Styka, DA Savitz… - Assessment of Long …, 2020 - ncbi.nlm.nih.gov
Tafenoquine, an 8-aminoquinoline, was discovered in 1978 by the Walter Reed Army Institute of Research during a search for a safer, more effective, and longer-acting drug than …
Number of citations: 1 www.ncbi.nlm.nih.gov
M Crockett, KC Kain - Expert opinion on investigational drugs, 2007 - Taylor & Francis
… randomized to placebo or 1 of 3 tafenoquine regimens: tafenoquine 400 mg/day for 3 days … I); tafenoquine 200 mg/day for 3 days then 200 mg/week (group II); or tafenoquine 400 mg/…
Number of citations: 96 www.tandfonline.com
A Llanos-Cuentas, MVG Lacerda, TT Hien… - … England Journal of …, 2019 - Mass Medical Soc
… a single 300-mg dose of tafenoquine or 15 mg of primaquine once daily for … tafenoquine and primaquine (per-protocol populations), and an odds ratio for recurrence of 1.45 (tafenoquine …
Number of citations: 173 www.nejm.org
GD Shanks, AJ Oloo, GM Aleman, C Ohrt… - Clinical infectious …, 2001 - academic.oup.com
… mg (base) of tafenoquine per day, followed by placebo weekly; 3 days of 200 mg of tafenoquine per day, followed by 200 mg per week; and 3 days of 400 mg of tafenoquine per day, …
Number of citations: 204 academic.oup.com
P Nasveld, S Kitchener - Transactions of the Royal Society of …, 2005 - academic.oup.com
Tafenoquine is an 8-aminoquiniline related to primaquine with pre-clinical activity against a range of malaria species. We treated two acute cases of vivax malaria with tafenoquine (800 …
Number of citations: 150 academic.oup.com
MVG Lacerda, A Llanos-Cuentas… - … England Journal of …, 2019 - Mass Medical Soc
… in Vivax Elimination (DETECTIVE) investigated chloroquine plus tafenoquine and … Assessment of Tafenoquine Hemolytic Risk [GATHER]) compared the efficacy of tafenoquine with that …
Number of citations: 202 www.nejm.org

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